molecular formula C8H14ClN3O2 B1422968 methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride CAS No. 1311317-86-8

methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride

Cat. No.: B1422968
CAS No.: 1311317-86-8
M. Wt: 219.67 g/mol
InChI Key: MUUYQKIDSNEZCB-UHFFFAOYSA-N
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Description

Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride is a chemical building block of significant interest in medicinal and organic chemistry. Its molecular formula is C8H13N3O2•HCl . The compound features a pyrazole core, a privileged scaffold in drug discovery known for its wide range of biological activities, which includes antipyretic, antibacterial, antifungal, analgesic, and anti-inflammatory properties . This specific molecule, with its acetamide ester structure and hydrochloride salt form, is designed for high reactivity and purity in synthesis applications. A key research application of this compound and its analogues is serving as a critical synthetic intermediate in the preparation of more complex, biologically active molecules. For instance, research and patent literature indicates its use in the multi-step synthesis of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, which is a key intermediate in the production of Erdafitinib, a potent tyrosine kinase inhibitor used in targeted cancer therapies . This highlights the value of this reagent in the development of novel pharmaceutical agents, particularly in kinase-focused oncology research. The compound is offered as a research chemical and is intended for use in laboratory settings only. It is not for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

methyl 2-[(1-methylpyrazol-4-yl)methylamino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c1-11-6-7(4-10-11)3-9-5-8(12)13-2;/h4,6,9H,3,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUYQKIDSNEZCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNCC(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311317-86-8
Record name methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride
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Preparation Methods

Nucleophilic Substitution Route

One common approach involves the reaction of 1-methyl-1H-pyrazol-4-ylmethylamine with methyl 2-bromoacetate or similar alkylating agents under basic conditions. The reaction proceeds via nucleophilic substitution where the amino group attacks the electrophilic carbon of the bromoacetate, forming the aminoacetate linkage.

  • Reaction Conditions:
    • Base: Potassium carbonate or similar inorganic base
    • Solvent: Aprotic solvents such as dimethylformamide (DMF)
    • Temperature: Elevated temperatures to promote substitution
  • Workup: Purification by recrystallization or chromatography to isolate the product as the free base or hydrochloride salt.

Reductive Amination Route

An alternative method involves reductive amination of methyl 2-formylacetate with 1-methyl-1H-pyrazol-4-ylmethanamine:

  • Step 1: Condensation of methyl 2-formylacetate with the pyrazolylmethylamine to form an imine intermediate
  • Step 2: Reduction of the imine to the corresponding amine using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride
  • Step 3: Isolation of the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Coupling Using Activated Esters or Peptide Coupling Reagents

In some synthetic schemes, 2-(1-methyl-1H-pyrazol-4-yl)acetic acid is coupled with amines or amino esters using peptide coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of bases like N-ethyl-N,N-diisopropylamine (DIEA) in DMF:

  • This method allows efficient amide bond formation under mild conditions
  • The reaction is typically stirred at room temperature for extended periods (e.g., 10 hours)
  • Purification is achieved by extraction and silica gel chromatography.

Though this method is more common in peptide synthesis, it can be adapted for ester-amino coupling in the preparation of the target compound.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Notes
Nucleophilic Substitution 1-methyl-1H-pyrazol-4-ylmethylamine + methyl 2-bromoacetate; K2CO3; DMF; heat Straightforward; good yield Requires careful control of temperature
Reductive Amination Methyl 2-formylacetate + pyrazolylmethylamine; NaBH3CN; mild acidic workup Mild conditions; selective Imine intermediate stability critical
Multistep Pyrazolone Route Methylation, Mannich reaction, acid chloride intermediates Versatile for derivatives More complex; multi-step
Peptide Coupling Reagents 2-(1-methyl-1H-pyrazol-4-yl)acetic acid + amine; HATU; DIEA; DMF Mild, high efficiency Requires expensive reagents

Research Findings and Optimization Notes

  • The choice of solvent and base significantly affects reaction yield and purity. Aprotic solvents like DMF are preferred for nucleophilic substitution due to their ability to solvate ions without protonating nucleophiles.
  • Reductive amination offers selectivity but requires control of pH and reducing agent equivalents to avoid over-reduction or side reactions.
  • Methylation reactions on pyrazole rings can lead to mixtures of N- and O-methylated products; reaction conditions must be optimized to favor N-methylation relevant to the target compound.
  • The hydrochloride salt form enhances crystallinity and stability, facilitating purification and storage.
  • Industrial scale-up may employ continuous flow reactors and automated purification to improve efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the ester group, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.

    Substitution: Alkyl halides, amines, in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives or ester derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its structural similarity to biologically active molecules. It can also serve as a precursor for the synthesis of bioactive compounds.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The pyrazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, influencing the activity of biological molecules. The ester group can undergo hydrolysis to release the active form of the compound, which can then exert its effects on specific pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Salt Form
Target compound C₈H₁₂ClN₃O₂ ~217.65 Ester, tertiary amine, pyrazole Hydrochloride
2-[(1-Methyl-1H-pyrazol-4-yl)amino]acetic acid hydrochloride C₆H₁₀ClN₃O₂ 191.62 Carboxylic acid, secondary amine, pyrazole Hydrochloride
Methyl 2-[(1H-pyrazol-4-yl)amino]acetate C₆H₉N₃O₂ 155.16 Ester, secondary amine, pyrazole Free base

Physicochemical Properties

  • Solubility : The hydrochloride salt form of the target compound enhances aqueous solubility compared to its free base. In contrast, the carboxylic acid analog (CAS 1803596-91-9) may exhibit higher polarity but lower solubility in organic solvents due to ionized carboxylate groups .
  • Stability : The ester group in the target compound is prone to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. The analog in Table 1 (CAS 1803596-91-9) lacks this liability, making it more stable in aqueous environments.
  • Acidity/Basicity : The tertiary amine in the target compound (pKa ~8–10) is less basic than the secondary amine in the carboxylic acid analog, influencing protonation states under physiological conditions.

Crystallographic and Hydrogen Bonding Patterns

Crystallographic studies using SHELX and WinGX suites are critical for resolving structural differences. For example:

  • The target compound’s ester group may participate in weaker C–H···O hydrogen bonds compared to the stronger O–H···O/N bonds in the carboxylic acid analog.
  • Graph set analysis (as per Etter’s methodology ) could reveal distinct hydrogen-bonding motifs: the carboxylic acid analog may form dimeric synthons via O–H···O interactions, while the ester derivative might adopt chain-like packing via N–H···O or C–H···π interactions.

Research Methodologies

  • Crystallography : Programs like SHELXL and ORTEP enable precise determination of bond lengths, angles, and torsion angles, which are vital for comparing conformational flexibility between analogs.
  • Hydrogen Bonding Analysis : Graph set theory provides a systematic framework to classify and predict supramolecular architectures, explaining differences in melting points or solubility.

Biological Activity

Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride, with the molecular formula C₈H₁₃N₃O₂·HCl, is a compound that has garnered interest due to its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article explores its biological activity based on current research findings, structural characteristics, and potential mechanisms of action.

Structural Overview

The compound's structure can be represented by the following molecular formula and identifiers:

  • Molecular Formula : C₈H₁₄ClN₃O₂
  • Molecular Weight : 219.67 g/mol
  • SMILES Notation : CN1C=C(C=N1)CNCC(=O)OC.Cl
  • InChI Key : MUUYQKIDSNEZCB-UHFFFAOYSA-N

Anticancer Properties

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer activities. A study focused on similar pyrazole compounds demonstrated that they could inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The IC₅₀ values for these compounds ranged from 2.43 μM to 14.65 μM, indicating potent cytotoxic effects against these cancer types .

Table 1: Cytotoxic Activity of Pyrazole Derivatives

CompoundCell LineIC₅₀ (μM)
7aMDA-MB-2312.43
7hHepG24.98
10cMDA-MB-2317.84
7dHepG214.65

The anticancer activity of pyrazole derivatives is often attributed to their ability to disrupt microtubule assembly, which is crucial for cell division. In vitro studies have shown that certain compounds can induce apoptosis in cancer cells by enhancing caspase-3 activity, a key player in the apoptotic pathway . For instance, compounds like 7d and 7h demonstrated significant morphological changes in MDA-MB-231 cells at concentrations as low as 1 μM.

Other Biological Activities

Beyond anticancer properties, pyrazole derivatives have been explored for various biological activities:

  • Antibacterial Activity : Some studies suggest that pyrazole-containing compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : There is emerging evidence that these compounds may also exhibit anti-inflammatory effects, potentially broadening their therapeutic applications.

Case Studies and Research Findings

  • Study on Microtubule Destabilization :
    • A series of pyrazole derivatives were synthesized and evaluated for their ability to destabilize microtubules in cancer cells. Compounds showed effective inhibition rates ranging from 40% to over 50% at concentrations around 20 μM .
  • Apoptosis Induction Study :
    • In a detailed apoptosis study, selected pyrazole derivatives were shown to enhance caspase activity significantly at higher concentrations (10 μM), confirming their potential as apoptosis-inducing agents in cancer therapy .

Q & A

Q. What are the standard synthetic routes for methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride, and what reaction conditions are typically employed?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous pyrazole derivatives are synthesized by reacting chloroacetyl chloride with substituted pyrazoles in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvents like dichloromethane are commonly used under controlled temperatures (0–25°C). Purification via recrystallization or chromatography is recommended .

Q. Which spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers expect?

Key techniques include:

  • ¹H/¹³C NMR : Peaks for the pyrazole ring protons (δ 7.5–8.0 ppm), methylamino groups (δ 2.5–3.5 ppm), and ester carbonyl (δ ~170 ppm).
  • HPLC/MS : To confirm purity and molecular ion peaks ([M+H]⁺).
  • IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

Q. What are the primary applications of this compound in medicinal chemistry research?

It serves as a building block for:

  • Enzyme inhibitors : Structural analogs are used to study kinase or protease inhibition.
  • Receptor modulators : The pyrazole moiety may interact with GPCRs or neurotransmitter receptors.
  • Prodrug development : Ester groups enhance bioavailability of amine-containing drugs .

Q. What stability considerations are critical when handling and storing this compound?

  • Moisture sensitivity : Store desiccated at –20°C due to hydrolytic degradation of the ester group.
  • Light exposure : Protect from UV light to prevent decomposition of the pyrazole ring.
  • pH stability : Avoid strongly acidic/basic conditions to prevent cleavage of the methylamino linkage .

Advanced Research Questions

Q. How can Design of Experiments (DOE) methodologies be applied to optimize the synthesis yield of this compound?

DOE strategies (e.g., factorial design) can systematically vary parameters like:

  • Molar ratios (pyrazole:chloroacetyl chloride:base).
  • Temperature (0–40°C range to balance reaction rate vs. side reactions).
  • Solvent polarity (dichloromethane vs. THF for solubility optimization). Statistical analysis (ANOVA) identifies significant factors, reducing experimental iterations .

Q. How can researchers resolve contradictory data in NMR or HPLC analysis when characterizing this compound?

Contradictions may arise from:

  • Tautomeric equilibria : Use variable-temperature NMR to detect pyrazole ring proton shifts.
  • Impurity overlap : Employ 2D NMR (COSY, HSQC) or hyphenated LC-MS/MS for structural elucidation.
  • Chiral impurities : Utilize chiral HPLC columns if stereoisomers are suspected .

Q. What strategies are effective in analyzing discrepancies between in vitro and in vivo biological activity data for this compound?

Discrepancies may stem from:

  • Metabolic instability : Perform microsomal stability assays to identify hydrolysis/oxidation hotspots.
  • Protein binding : Use equilibrium dialysis to assess plasma protein interactions.
  • Pharmacokinetic profiling : Compare Cmax and AUC values to correlate exposure with efficacy .

Q. How can computational chemistry tools be integrated into the design and synthesis of derivatives?

  • Reaction path prediction : Quantum mechanics (DFT) identifies feasible intermediates and transition states.
  • Docking studies : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis.
  • ADMET prediction : Tools like SwissADME forecast solubility, permeability, and toxicity early in design .

Q. What methodological approaches are used to study the compound's role in enzyme inhibition mechanisms?

  • Kinetic assays : Measure Ki values via Lineweaver-Burk plots under varied substrate concentrations.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters.
  • X-ray crystallography : Resolve inhibitor-enzyme co-crystal structures to identify key interactions .

Q. How can researchers design experiments to investigate the compound's potential in novel material development?

  • Polymer incorporation : Test copolymerization with acrylates to assess thermal stability (TGA/DSC).
  • Surface modification : Functionalize nanoparticles or coatings and evaluate adhesion/durability.
  • Electrochemical studies : Measure conductivity in polymer matrices for electronic applications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride
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methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.